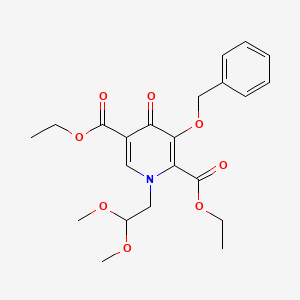![molecular formula C8H14N2O B12823743 N-(3-Aminobicyclo[1.1.1]pentan-1-yl)-N-methylacetamide](/img/structure/B12823743.png)
N-(3-Aminobicyclo[1.1.1]pentan-1-yl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Aminobicyclo[1.1.1]pentan-1-yl)-N-methylacetamide: is a chemical compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane scaffold is known for its rigidity and stability, making it a valuable building block in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminobicyclo[1.1.1]pentan-1-yl)-N-methylacetamide typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a Diels-Alder reaction followed by a series of functional group transformations.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the amino group to form the acetamide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Exploration as a scaffold for the development of new pharmaceuticals.
Medicine:
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic tools and imaging agents.
Industry:
Materials Science: Application in the synthesis of novel materials with unique properties.
Polymer Chemistry: Use in the development of new polymers and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of N-(3-Aminobicyclo[1.1.1]pentan-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting their activity. The compound may also interact with cellular pathways, modulating biological processes and exerting therapeutic effects.
Comparison with Similar Compounds
- tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate
- (3-Aminobicyclo[1.1.1]pentan-1-yl)methanol
Comparison:
- Structural Differences: While all these compounds share the bicyclo[1.1.1]pentane core, they differ in their functional groups. N-(3-Aminobicyclo[1.1.1]pentan-1-yl)-N-methylacetamide has an acetamide group, whereas tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate has a carbamate group, and (3-Aminobicyclo[1.1.1]pentan-1-yl)methanol has a hydroxyl group.
- Unique Properties: The acetamide group in this compound provides unique chemical reactivity and potential biological activity compared to the other compounds.
This detailed article provides a comprehensive overview of N-(3-Aminobicyclo[111]pentan-1-yl)-N-methylacetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methylacetamide |
InChI |
InChI=1S/C8H14N2O/c1-6(11)10(2)8-3-7(9,4-8)5-8/h3-5,9H2,1-2H3 |
InChI Key |
HFGAFPSJOWSEJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C12CC(C1)(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Methyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B12823679.png)
![12-hydroxy-1,8-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12823689.png)
![(14S,27R)-22,33-dimethoxy-13,28-dimethyl-28-oxido-2,5,7,20-tetraoxa-13-aza-28-azoniaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene](/img/structure/B12823690.png)

![Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B12823714.png)
![1-(2-Methyl-1H-benzo[d]imidazol-5-yl)urea](/img/structure/B12823722.png)






